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molecular formula C22H39ClO5 B8524349 Ethyl 12-(acetyloxy)-8-(chlorocarbonyl)heptadecanoate CAS No. 54131-79-2

Ethyl 12-(acetyloxy)-8-(chlorocarbonyl)heptadecanoate

Cat. No. B8524349
M. Wt: 419.0 g/mol
InChI Key: NEAZCXCDUOXXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04092356

Procedure details

A solution of ethyl 8-carboxy-12-acetoxyheptadecanoate (12.0 g., 0.03 mole) and thionyl chloride (7.2 g., 0.06 mole) in benzene (50 ml.) is refluxed for 2.5 hours. Volatile materials are removed by using a rotary evaporator in vacuo. The residual product, ethyl 8-chlorocarbonyl-12-acetoxyheptadecanoate, is a viscous liquid weighing 12.5 g. (100%), ir (neat) 1790 cm-1 (acid chloride C=O), 1730 cm-1 (ester C=O). This material is used directly in the next step.
Name
ethyl 8-carboxy-12-acetoxyheptadecanoate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([CH2:16][CH2:17][CH2:18][CH:19]([O:25][C:26](=[O:28])[CH3:27])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])(O)=[O:2].S(Cl)([Cl:31])=O>C1C=CC=CC=1>[Cl:31][C:1]([CH:4]([CH2:16][CH2:17][CH2:18][CH:19]([O:25][C:26](=[O:28])[CH3:27])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[O:2]

Inputs

Step One
Name
ethyl 8-carboxy-12-acetoxyheptadecanoate
Quantity
12 g
Type
reactant
Smiles
C(=O)(O)C(CCCCCCC(=O)OCC)CCCC(CCCCC)OC(C)=O
Name
Quantity
7.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatile materials are removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator in vacuo

Outcomes

Product
Name
Type
Smiles
ClC(=O)C(CCCCCCC(=O)OCC)CCCC(CCCCC)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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